N-(4-Methylphenyl)-4-(propan-2-yl)benzamide chemical structure
N-(4-Methylphenyl)-4-(propan-2-yl)benzamide chemical structure
An In-depth Technical Guide to the Synthesis and Structural Characterization of N-(4-Methylphenyl)-4-(propan-2-yl)benzamide
Abstract
N-(4-Methylphenyl)-4-(propan-2-yl)benzamide is a disubstituted aromatic amide belonging to the benzanilide class of compounds. Molecules within this class are of significant interest in medicinal chemistry and materials science due to their rigid, well-defined structures and capacity for hydrogen bonding. This technical guide provides a comprehensive overview of the chemical structure, a robust synthetic protocol, and a detailed, projected spectroscopic profile for N-(4-Methylphenyl)-4-(propan-2-yl)benzamide. While direct experimental literature on this specific molecule is sparse, this document leverages established chemical principles and extensive data from close structural analogs to construct a scientifically rigorous and predictive profile. The methodologies and analyses presented herein are designed to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel benzamide derivatives.
Molecular Identity and Physicochemical Properties
The fundamental identity of a compound is defined by its structure and resulting physical properties. These parameters govern its behavior in chemical and biological systems, influencing everything from solubility and reactivity to pharmacokinetic profiles.
Chemical Structure and Nomenclature
The IUPAC name for the compound is N-(4-methylphenyl)-4-(propan-2-yl)benzamide . It is also commonly referred to as N-(p-tolyl)-4-isopropylbenzamide. The structure consists of a central amide linkage connecting a 4-isopropylbenzoyl group to a p-toluidine (4-methylaniline) moiety.
Caption: 2D Structure of N-(4-Methylphenyl)-4-(propan-2-yl)benzamide.
Physicochemical Data
Quantitative physicochemical data for this specific molecule is not extensively published. The following properties are estimated based on its structure and data from analogous compounds, providing a baseline for experimental design.
| Property | Value (Estimated) | Rationale & Reference |
| Molecular Formula | C₁₇H₁₉NO | Derived from chemical structure. |
| Molecular Weight | 253.34 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for crystalline benzanilide derivatives.[1] |
| Melting Point | >150 °C | The parent compound, N-(4-methylphenyl)benzamide, has a melting point of 158 °C.[2] The addition of the non-polar isopropyl group may slightly alter this value. |
| LogP | ~4.6 | The partition coefficient (LogP) is a measure of lipophilicity. This value is estimated based on the structure and suggests good membrane permeability but low aqueous solubility.[3] |
| Solubility | Low in water; Soluble in organic solvents | Expected to be soluble in solvents like DMSO, DMF, alcohols, and chlorinated solvents, but insoluble in water, typical for benzamides with significant hydrocarbon content.[1][3] |
| Hydrogen Bond Donors | 1 | The amide N-H group. |
| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen atom. |
Synthesis and Mechanistic Rationale
The synthesis of N-(4-Methylphenyl)-4-(propan-2-yl)benzamide is most efficiently achieved via nucleophilic acyl substitution. The primary route involves the coupling of 4-isopropylbenzoic acid (or its activated derivative) with 4-methylaniline (p-toluidine).
Synthetic Workflow Overview
A reliable and widely-used method is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride under basic conditions. This method is high-yielding and proceeds readily at or below room temperature.
Caption: Generalized workflow for the two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is based on established methods for benzamide synthesis, such as the Schotten-Baumann reaction.[4]
Step 1: Synthesis of 4-Isopropylbenzoyl Chloride
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-isopropylbenzoic acid (1.0 eq).
-
Solvent Addition: Add an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Chlorination: Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature.
-
Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion. An excess is used to ensure full conversion.
-
-
Reaction: Heat the mixture to reflux (approx. 40°C for DCM) for 2-3 hours. Monitor the reaction by observing the cessation of gas evolution.
-
Isolation: After cooling, remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-isopropylbenzoyl chloride is typically a light-yellow oil and is used in the next step without further purification due to its reactivity.
Step 2: Synthesis of N-(4-Methylphenyl)-4-(propan-2-yl)benzamide
-
Amine Solution: In a separate flask, dissolve 4-methylaniline (p-toluidine) (1.0 eq) in a suitable solvent (e.g., DCM or diethyl ether). Add an aqueous solution of sodium hydroxide (2.0 eq) or an organic base like pyridine or triethylamine (1.2 eq).
-
Causality: The base is critical. It neutralizes the HCl byproduct generated during the acylation, preventing it from protonating the starting amine, which would render the amine non-nucleophilic and halt the reaction.
-
-
Acylation: Cool the amine solution to 0°C in an ice bath. Add the crude 4-isopropylbenzoyl chloride (1.0 - 1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of a precipitate (the product) is often observed.
-
Workup and Purification:
-
Pour the reaction mixture into a separatory funnel with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl (to remove unreacted amine), saturated NaHCO₃ solution (to remove unreacted acyl chloride and acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude solid product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield colorless crystals.[4]
-
Projected Spectroscopic Profile for Structural Elucidation
The definitive confirmation of the chemical structure relies on a combination of spectroscopic techniques. Based on the known effects of the constituent functional groups, a detailed spectroscopic profile can be predicted.
| Technique | Projected Data and Interpretation |
| ¹H NMR | Amide Proton (N-H): ~8.0-8.5 ppm (broad singlet). Its chemical shift is concentration and solvent dependent. Aromatic Protons (p-tolyl ring): Two doublets, ~7.4-7.6 ppm (2H, d) and ~7.1-7.2 ppm (2H, d), characteristic of a 1,4-disubstituted ring. Aromatic Protons (isopropylbenzoyl ring): Two doublets, ~7.7-7.9 ppm (2H, d) and ~7.3-7.4 ppm (2H, d). The protons ortho to the carbonyl are more deshielded. Isopropyl Methine Proton (-CH): Septet, ~3.0-3.2 ppm (1H, septet). Isopropyl Methyl Protons (-CH₃): Doublet, ~1.2-1.3 ppm (6H, d). Tolyl Methyl Protons (-CH₃): Singlet, ~2.3-2.4 ppm (3H, s). |
| ¹³C NMR | Carbonyl Carbon (C=O): ~165-168 ppm. Aromatic Carbons: Multiple signals between ~118-145 ppm. The carbon attached to the isopropyl group and the carbon attached to the methyl group will be distinct, as will the carbonyl-bearing carbon. Isopropyl Methine Carbon (-CH): ~34-36 ppm. Isopropyl Methyl Carbons (-CH₃): ~23-25 ppm. Tolyl Methyl Carbon (-CH₃): ~20-22 ppm. |
| IR (cm⁻¹) | N-H Stretch: ~3300-3400 cm⁻¹, sharp to medium peak. Aromatic C-H Stretch: ~3000-3100 cm⁻¹. Aliphatic C-H Stretch: ~2850-2970 cm⁻¹. Amide I Band (C=O Stretch): ~1650-1680 cm⁻¹, strong, sharp peak. This is a highly characteristic absorption for amides. Amide II Band (N-H Bend & C-N Stretch): ~1510-1550 cm⁻¹. Aromatic C=C Bending: ~1450-1600 cm⁻¹. |
| Mass Spec. | Molecular Ion (M⁺): m/z = 253.15. Key Fragments: Expect cleavage at the amide bond (α-cleavage). This would yield a prominent peak for the 4-isopropylbenzoyl cation (m/z = 147) and a signal corresponding to the p-tolyl moiety. Further fragmentation of the isopropyl group (loss of a methyl radical, m/z = 132) from the benzoyl cation is also plausible. |
Molecular Geometry and Solid-State Characteristics
While a crystal structure for the title compound is not available, extensive crystallographic studies on the parent compound, N-(4-methylphenyl)benzamide, provide a reliable model for its solid-state conformation.[5][6]
-
Amide Conformation: The central C-N amide bond possesses significant double-bond character, rendering the amide group (C-C(=O)-N-C) largely planar. The conformation is expected to be trans with respect to the C=O and N-H bonds, which is the most sterically and electronically favorable arrangement.
-
Dihedral Angles: The two aromatic rings are not coplanar. In the parent structure, the dihedral angle between the benzene and methylphenyl rings is approximately 63.4°.[5][6] A similar twisted conformation is expected for the title compound to minimize steric hindrance. The amide group itself is tilted with respect to the benzoyl ring plane by about 20.5°.[5][6]
-
Intermolecular Interactions: In the solid state, molecules are expected to be linked into infinite supramolecular chains via intermolecular N—H⋯O hydrogen bonds.[5][7] This strong, directional interaction is a defining characteristic of benzanilide crystal packing and is a primary contributor to their typically high melting points.
Conclusion
This technical guide has detailed the chemical identity, a reliable synthetic pathway, and a comprehensive, predictive structural analysis of N-(4-Methylphenyl)-4-(propan-2-yl)benzamide. By integrating fundamental chemical principles with empirical data from closely related, well-characterized analogs, this document provides a robust framework for researchers. The provided step-by-step synthesis protocol is grounded in established, high-yield reactions, while the projected spectroscopic data offers a clear blueprint for the characterization and quality control of the synthesized compound. This guide serves as a valuable, authoritative resource to facilitate further research and application of this and similar N-substituted benzamide structures.
References
-
The Royal Society of Chemistry. Supplementary Material for Chemical Communications. Available at: [Link]
-
NIST. Benzamide, N-(4-methylphenyl)-. In: NIST Chemistry WebBook. Available at: [Link]
-
National Center for Biotechnology Information. N-(4-methylbenzyl)benzamide. In: PubChem Compound Summary for CID 2671699. Available at: [Link]
-
NIST. Benzamide, N-(4-methylphenyl)- Mass Spectrum. In: NIST Chemistry WebBook. Available at: [Link]
-
Stenutz. N-(4-methylphenyl)benzamide. Available at: [Link]
-
Gowda, B. T., et al. (2009). 4-Methyl-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o630. Available at: [Link]
-
Gowda, B. T., et al. (2008). N-(4-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o83. Available at: [Link]
-
Gowda, B. T., et al. (2009). 4-Methyl-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1134. Available at: [Link]
-
NIST. Benzamide, 4-methyl-. In: NIST Chemistry WebBook. Available at: [Link]
-
SpectraBase. 4-Ethyl-N-(2-methylphenyl)benzamide. Available at: [Link]
-
PubChemLite. N-(4-methylphenyl)benzamide (C14H13NO). Available at: [Link]
-
PrepChem.com. Preparation of N-(4-methylphenyl)benzamide. Available at: [Link]
-
Nikolova, I., et al. (2022). (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. Molbank, 2022(1), M1319. Available at: [Link]
-
National Center for Biotechnology Information. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide. In: PubChem Compound Summary for CID 678927. Available at: [Link]
-
Gowda, B. T., et al. (2008). N-(4-Methylphenyl)benzamide. ResearchGate. Available at: [Link]
-
SpectraBase. [N-Propanoyl-4-methyl-N-(prop-2'-enyl)]benzamide. Available at: [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available at: [Link]
-
Wang, J., et al. (2002). Solid phase synthesis of N-p-methylbenzyl benzamide and its crystal structure. Jiegou Huaxue, 21(5), 512-515. Available at: [Link]
Sources
- 1. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]
- 2. N-(4-methylphenyl)benzamide [stenutz.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. N-(4-Methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methyl-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
